molecular formula C6H7F3IN3O2S B12613050 4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide CAS No. 917900-35-7

4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide

Cat. No.: B12613050
CAS No.: 917900-35-7
M. Wt: 369.11 g/mol
InChI Key: DXXCWTHRMZDTAM-UHFFFAOYSA-N
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Description

4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is a complex organic compound characterized by the presence of iodine, trifluoromethyl, and sulfonamide groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a pyrazole derivative followed by the introduction of the trifluoromethyl group and subsequent sulfonamide formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the iodine or trifluoromethyl groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. The sulfonamide group can also play a role in the compound’s activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-N,N-dimethyl-3-(trifluoromethyl)aniline
  • 4-Iodo-3-nitro-N,N-dimethylaniline

Comparison

Compared to similar compounds, 4-Iodo-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is unique due to the presence of the pyrazole ring and sulfonamide group. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

917900-35-7

Molecular Formula

C6H7F3IN3O2S

Molecular Weight

369.11 g/mol

IUPAC Name

4-iodo-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide

InChI

InChI=1S/C6H7F3IN3O2S/c1-12(2)16(14,15)13-3-4(10)5(11-13)6(7,8)9/h3H,1-2H3

InChI Key

DXXCWTHRMZDTAM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C(=N1)C(F)(F)F)I

Origin of Product

United States

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